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molecular formula C19H14ClN3O3 B8615752 methyl 1-(3-chlorophenyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

methyl 1-(3-chlorophenyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No. B8615752
M. Wt: 367.8 g/mol
InChI Key: BTEOHDGGHGSDQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09394303B2

Procedure details

(see, e.g., Volochnyuk, D. M., et al., J Comb Chem 2010, 12, 510-7). A solution of 22 (306 mg, 1.47 mmol) and 20 (295 mg, 1.50 mmol) in glacial AcOH (10 mL) was heated to reflux for 3 h. When the reaction mixture was cooled down to room temperature, yellow precipitates formed which were filtered and washed with H2O. Filtercake was placed in a vacuum oven to give the title compound (470 mg, 87%) as a yellow solid. 1H NMR (500 MHz, CDCl3) δ 8.48 (s, 1H), 8.29 (d, J=9.1 Hz, 1H), 8.06 (s, 1H), 7.62 (s, 1H), 7.43 (t, J=8.1 Hz, 1H), 7.28-7.23 (m, 2H), 6.63-6.59 (m, 1H), 4.06 (s, 3H), 2.75 (s, 3H). 13C NMR (125 MHz, CDCl3) δ 165.53, 152.95, 151.82, 148.42, 144.43, 143.32, 140.31, 134.59, 133.91, 129.93, 125.41, 120.77, 118.52, 113.87, 112.57, 112.24, 110.94, 52.73, 16.21.
Name
Quantity
306 mg
Type
reactant
Reaction Step One
Name
Quantity
295 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
87%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([N:8]2[C:12]([NH2:13])=[CH:11][C:10]([CH3:14])=[N:9]2)[CH:5]=[CH:6][CH:7]=1.[O:15]1[CH:19]=[CH:18][CH:17]=[C:16]1[C:20](=O)[CH2:21][C:22](=O)[C:23]([O:25][CH3:26])=[O:24]>CC(O)=O>[Cl:1][C:2]1[CH:3]=[C:4]([N:8]2[C:12]3[N:13]=[C:20]([C:16]4[O:15][CH:19]=[CH:18][CH:17]=4)[CH:21]=[C:22]([C:23]([O:25][CH3:26])=[O:24])[C:11]=3[C:10]([CH3:14])=[N:9]2)[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
306 mg
Type
reactant
Smiles
ClC=1C=C(C=CC1)N1N=C(C=C1N)C
Name
Quantity
295 mg
Type
reactant
Smiles
O1C(=CC=C1)C(CC(C(=O)OC)=O)=O
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
yellow precipitates
CUSTOM
Type
CUSTOM
Details
formed which
FILTRATION
Type
FILTRATION
Details
were filtered
WASH
Type
WASH
Details
washed with H2O

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1)N1N=C(C2=C1N=C(C=C2C(=O)OC)C=2OC=CC2)C
Measurements
Type Value Analysis
AMOUNT: MASS 470 mg
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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